molecular formula C15H29IO2 B15217131 tert-Butyl 11-iodoundecanoate CAS No. 96044-28-9

tert-Butyl 11-iodoundecanoate

Cat. No.: B15217131
CAS No.: 96044-28-9
M. Wt: 368.29 g/mol
InChI Key: ZMRVNBCQAGHPHU-UHFFFAOYSA-N
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Description

tert-Butyl 11-iodoundecanoate: is an organic compound with the molecular formula C15H29IO2 . It is an ester formed from the reaction of 11-iodoundecanoic acid and tert-butyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with tert-butyl alcohol. One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts under mild conditions . The reaction typically proceeds at room temperature, yielding the desired ester.

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of tert-butyl 11-iodoundecanoate involves the formation of reactive intermediates during chemical reactions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol . These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

tert-Butyl 11-iodoundecanoate can be compared with other similar compounds, such as:

    tert-Butyl 10-iododecanoate: Similar structure but with a shorter carbon chain.

    tert-Butyl 12-iodododecanoate: Similar structure but with a longer carbon chain.

    tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions, allowing for the formation of a wide range of derivatives . Its unique structure also makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

96044-28-9

Molecular Formula

C15H29IO2

Molecular Weight

368.29 g/mol

IUPAC Name

tert-butyl 11-iodoundecanoate

InChI

InChI=1S/C15H29IO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3

InChI Key

ZMRVNBCQAGHPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCI

Origin of Product

United States

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